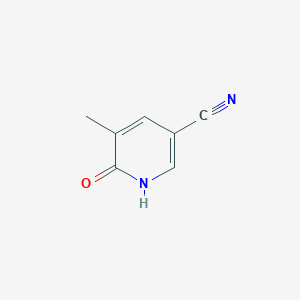
7-Methylisoindolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylisoindolin-4-ol is a chemical compound belonging to the isoindoline family Isoindolines are a class of heterocyclic compounds characterized by a fused benzopyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoindolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a bromomethyl-substituted aromatic compound with primary amines, such as anilines or benzylamines, in the presence of a base. This domino reaction leads to the formation of the isoindoline ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methylisoindolin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion to isoindolinone derivatives.
Reduction: Formation of fully reduced isoindoline compounds.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Isoindolinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindoline compounds.
Scientific Research Applications
7-Methylisoindolin-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylisoindolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Isoindoline: The fully reduced form of isoindole.
Isoindolinone: An oxidized derivative with a carbonyl group.
Indole: A structurally related compound with a fused benzopyrrole ring system.
Uniqueness: 7-Methylisoindolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoindoline derivatives, it offers a balance of stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1H-isoindol-4-ol |
InChI |
InChI=1S/C9H11NO/c1-6-2-3-9(11)8-5-10-4-7(6)8/h2-3,10-11H,4-5H2,1H3 |
InChI Key |
DUYKABWCCUBWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CNCC2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11922158.png)
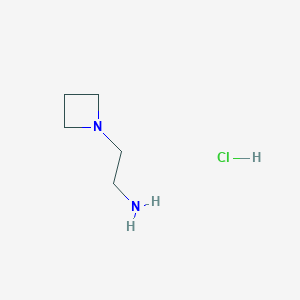
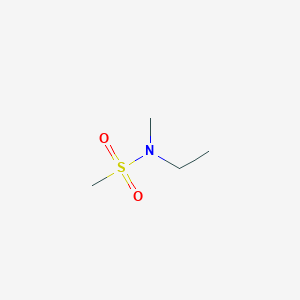
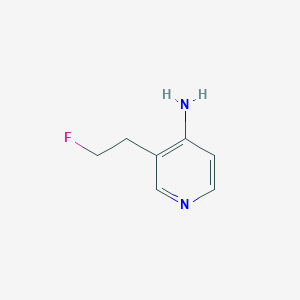
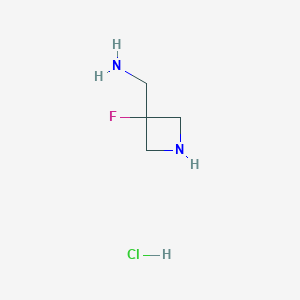
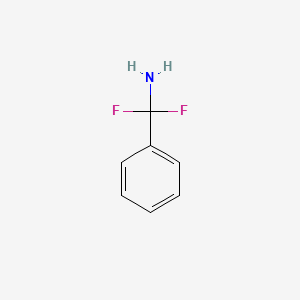
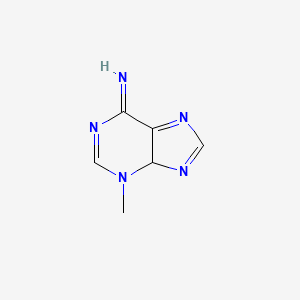
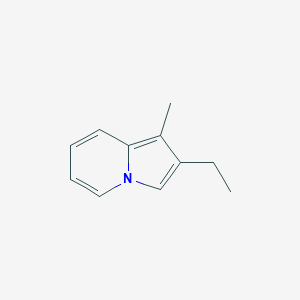
![1,4-Dioxa-7-azaspiro[4.4]nonan-7-ol](/img/structure/B11922208.png)
![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)
![6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B11922229.png)
